
2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione is a synthetic organic compound that features a nitrophenyl group, a piperidine ring, and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione typically involves the following steps:
Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.
Introduction of the piperidine ring: This step involves the reaction of the nitrophenyl intermediate with piperidine under appropriate conditions.
Formation of the thione group:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitrophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenyl)-1-(piperidin-1-yl)ethane-1-thione: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)-1-(morpholin-1-yl)ethane-1-thione: Similar structure but with a morpholine ring instead of a piperidine ring.
Eigenschaften
CAS-Nummer |
77129-71-6 |
|---|---|
Molekularformel |
C13H16N2O2S |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-1-piperidin-1-ylethanethione |
InChI |
InChI=1S/C13H16N2O2S/c16-15(17)12-6-4-5-11(9-12)10-13(18)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 |
InChI-Schlüssel |
CKJRDRYGBSSQQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=S)CC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



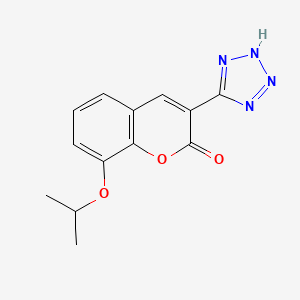
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
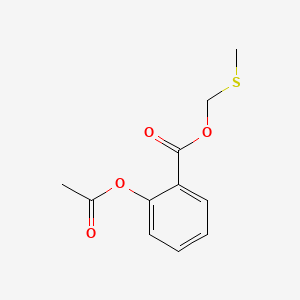
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
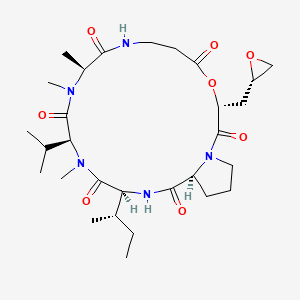
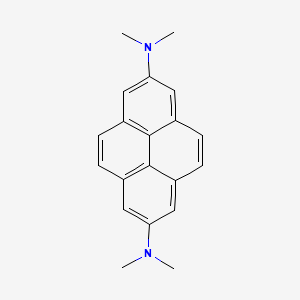


![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
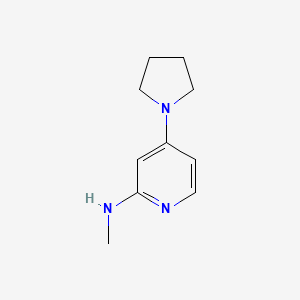
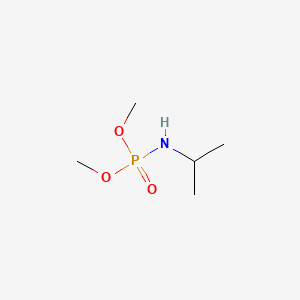
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)
